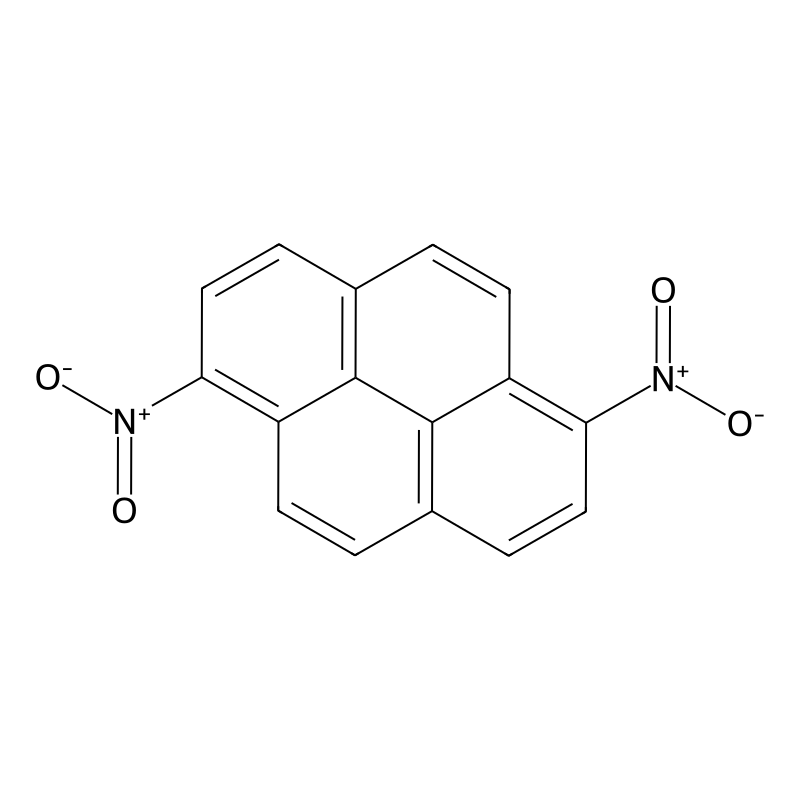

1,6-Dinitropyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.4X10-3 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Environmental Pollutant and Mutagen

- 1,6-DNP is a byproduct of incomplete combustion processes and can be found in diesel exhaust, kerosene heater emissions, and gas burner emissions [].

- Research has shown 1,6-DNP to be mutagenic, meaning it can cause mutations in DNA. Studies have demonstrated its ability to induce chromosome damage in human lymphocytes [].

Carcinogenicity Studies

- Extensive research has focused on the carcinogenic potential of 1,6-DNP. Studies in rats have shown a strong link between exposure and tumor development. Subcutaneous and intraperitoneal administration of 1,6-DNP in rats led to a high incidence of sarcomas and lung tumors [, ].

Understanding the Mechanism of Action

- Scientists are actively investigating the mechanisms by which 1,6-DNP exerts its harmful effects. Research suggests that metabolic processes play a crucial role. 1,6-DNP requires metabolic activation within the body to become carcinogenic. Enzymes can convert 1,6-DNP into mutagenic and DNA-damaging intermediates [].

1,6-Dinitropyrene is a synthetic compound with the chemical formula C₁₆H₈N₂O₄. It appears as a yellow crystalline solid that is insoluble in water but moderately soluble in organic solvents such as toluene . This compound belongs to the family of nitroaromatic compounds, which are characterized by the presence of nitro groups (-NO₂) attached to an aromatic ring. Specifically, in 1,6-Dinitropyrene, two nitro groups are substituted at the 1 and 6 positions of the pyrene ring structure.

1,6-DNP is a hazardous compound due to its mutagenic and potentially carcinogenic properties.

- Toxicity: Studies have shown that 1,6-DNP is mutagenic in human and rat liver cells []. Chronic exposure is suspected to be a human carcinogen [].

- Flammability: Data on flammability is limited, but due to the presence of aromatic rings, it is likely combustible.

- Reactivity: 1,6-DNP can react with strong oxidizing agents.

1,6-Dinitropyrene is noted for its mutagenic properties. Studies have shown that it induces DNA-adduct formation and mutations in splenic T lymphocytes of rats . The compound is classified as a carcinogen due to its ability to form DNA-binding species through metabolic activation, primarily via nitroreduction . Its strong mutagenic effects have raised concerns regarding its potential impact on human health and the environment.

The synthesis of 1,6-Dinitropyrene typically involves:

- Nitration of Pyrene: Pyrene is treated with a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at the 1 and 6 positions on the pyrene ring.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high-purity 1,6-Dinitropyrene.

The reaction can be summarized as follows:

textPyrene + HNO₃/H₂SO₄ → 1,6-Dinitropyrene + By-products

Interaction studies involving 1,6-Dinitropyrene have focused on its biological effects and mechanisms of action. Research indicates that:

- DNA Interaction: The compound forms stable adducts with DNA, which is crucial for understanding its mutagenic potential.

- Metabolic Activation: It undergoes metabolic activation in biological systems leading to reactive intermediates that can bind to cellular macromolecules .

Several compounds share structural and functional similarities with 1,6-Dinitropyrene. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1-Nitropyrene | Nitroaromatic | Single nitro group; less mutagenic |

| 4-Nitrobiphenyl | Nitroaromatic | Known for lower toxicity; used in dyes |

| 3-Nitrobenzoic Acid | Nitroaromatic | Water-soluble; used in organic synthesis |

| Dinitrophenol | Nitroaromatic | Known for its explosive properties |

Uniqueness of 1,6-Dinitropyrene

What sets 1,6-Dinitropyrene apart from these similar compounds is its dual nitro substitution pattern on the pyrene framework, which enhances its mutagenic properties significantly compared to other mono-nitro compounds. Its ability to form DNA adducts makes it a subject of intense study in cancer research.

Molecular Structure and Isomerism

IUPAC Nomenclature and Stereochemical Considerations

1,6-Dinitropyrene represents the systematic IUPAC name for this polycyclic aromatic hydrocarbon derivative bearing nitro substituents at the 1 and 6 positions of the pyrene backbone [1]. The Chemical Abstracts Service registry number for this compound is 42397-64-8, with the alternative Chemical Abstracts name being pyrene, 1,6-dinitro- [1] [2]. The molecular formula is C₁₆H₈N₂O₄ with a molecular weight of 292.25 grams per mole [1] [7].

The stereochemical considerations for 1,6-dinitropyrene involve the planar aromatic system characteristic of pyrene derivatives [1]. The nitro groups at positions 1 and 6 maintain coplanarity with the pyrene ring system due to conjugation effects [12]. This compound exists as one of several dinitropyrene isomers, with the 1,6-substitution pattern representing a specific regioisomer among the possible dinitropyrene configurations [26] [27].

X-Ray Crystallography and Conformational Analysis

The crystallographic analysis of 1,6-dinitropyrene reveals a planar molecular geometry consistent with extended aromatic conjugation [12]. The compound crystallizes as light-brown needles when recrystallized from benzene and methanol [12]. X-ray diffraction studies indicate that the nitro groups maintain coplanarity with the pyrene ring system, facilitating optimal orbital overlap and electronic delocalization [12].

Conformational analysis demonstrates that 1,6-dinitropyrene adopts a rigid planar conformation in the solid state [12]. The pyrene backbone exhibits the characteristic four-ring fused system with D₂ₕ symmetry, and the nitro substituents do not significantly distort this planar geometry [12]. The molecular packing in the crystal lattice involves π-π stacking interactions typical of planar aromatic systems [12].

Thermodynamic Properties

Melting Point, Boiling Point, and Sublimation Behavior

| Property | Value | Reference |

|---|---|---|

| Melting Point | >300°C | [12] |

| Melting Point (Alternative) | 310°C | [12] |

| Boiling Point | 515.2 ± 30.0°C | [6] |

| Boiling Point (Estimated) | 434.19°C | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Density (Alternative) | 1.574 g/cm³ | [22] |

The melting point of 1,6-dinitropyrene has been reported as greater than 300°C, indicating exceptional thermal stability characteristic of nitrated polycyclic aromatic hydrocarbons [12]. Alternative measurements suggest a more precise melting point of 310°C under controlled conditions [12]. The high melting point reflects the strong intermolecular interactions and the rigid planar structure of the molecule [12].

The boiling point data shows values of 515.2 ± 30.0°C at 760 mmHg, demonstrating the compound's low volatility [6]. This high boiling point is consistent with the molecular weight and extensive aromatic character of the compound [6]. The sublimation behavior of 1,6-dinitropyrene occurs at elevated temperatures, with the compound transitioning directly from solid to vapor phase under reduced pressure conditions [22].

Solubility in Organic Solvents and Aqueous Systems

| Solvent System | Solubility | Reference |

|---|---|---|

| Toluene | Moderately soluble | [12] |

| Aqueous systems | Very limited | [16] |

| Dimethyl sulfoxide | Soluble |

The solubility profile of 1,6-dinitropyrene demonstrates the typical behavior of nitrated polycyclic aromatic hydrocarbons [12]. The compound exhibits moderate solubility in toluene, which is attributed to favorable π-π interactions between the aromatic solvent and the pyrene ring system [12]. The presence of nitro groups enhances solubility in polar aprotic solvents compared to the parent pyrene compound [12].

Aqueous solubility is extremely limited due to the hydrophobic nature of the pyrene backbone and the electron-withdrawing effects of the nitro substituents [16]. The compound shows enhanced solubility in dimethyl sulfoxide, reflecting the polar character imparted by the nitro groups . The octanol-water partition coefficient (log Kow) value of 4.57 indicates strong lipophilic character [16].

Spectroscopic Characterization

UV-Vis Absorption Profiles

| Wavelength Region | Absorption Characteristics | Molar Absorption Coefficient | Reference |

|---|---|---|---|

| 200-450 nm | Three major absorption bands | ~10⁴ M⁻¹ cm⁻¹ | [13] |

| 320-460 nm | Long-wavelength band | High intensity | [13] |

| 292 nm | Short-axis polarized transition | Moderate intensity | [13] |

The ultraviolet-visible absorption spectrum of 1,6-dinitropyrene exhibits three major absorption bands in the 200-450 nanometer wavelength region [13]. These structured bands in the ultraviolet region are assigned to π,π* transitions of the extended system of conjugated double bonds within the pyrene backbone [13]. The molar absorption coefficients reach values on the order of 10⁴ M⁻¹ cm⁻¹, indicating strong electronic transitions [13].

The long-wavelength absorption band extending from 320 to 460 nanometers represents a characteristic feature of nitroaromatic compounds such as mononitropyrenes [13]. This band has contributions from π,π* transitions involving both the pyrene skeleton and the nitro groups [13]. The absorption spectrum demonstrates vibronic structure typical of rigid aromatic systems, with the band at approximately 292 nanometers corresponding to a short-axis polarized transition analogous to that observed in the parent pyrene [13].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1,6-dinitropyrene reveals characteristic fragmentation patterns consistent with nitrated polycyclic aromatic hydrocarbons [12]. The molecular ion peak appears at m/z 292, corresponding to the molecular formula C₁₆H₈N₂O₄ [1] [3]. The base peak and major fragment ions provide structural information through systematic loss of functional groups [12].

The fragmentation mechanism involves sequential loss of nitro groups and associated oxygen atoms [14]. Primary fragmentation pathways include the loss of NO₂ (46 mass units) and NO (30 mass units) from the molecular ion [14]. Secondary fragmentation produces ions corresponding to the pyrene backbone with partial nitro group retention [14]. The mass spectral data support the structural assignment and provide confirmation of the substitution pattern [12].

Nuclear Magnetic Resonance (NMR) Spectral Data

The nuclear magnetic resonance spectral characterization of 1,6-dinitropyrene has been documented in both proton and carbon-13 dimensions [12]. The proton NMR spectrum exhibits signals characteristic of aromatic protons in the pyrene ring system, with chemical shifts influenced by the electron-withdrawing effects of the nitro substituents [12].

The aromatic proton chemical shifts appear in the downfield region typical of polycyclic aromatic hydrocarbons, with additional deshielding effects from the nitro groups [12] [29]. The carbon-13 NMR spectrum provides detailed information about the carbon framework, with distinct signals for the quaternary carbons bearing nitro substituents and the aromatic carbon atoms within the pyrene ring system [12]. The spectroscopic data confirm the structural assignment and substitution pattern of the 1,6-dinitropyrene isomer [12].

| NMR Parameter | Observation | Reference |

|---|---|---|

| ¹H Chemical Shifts | Aromatic region, downfield | [12] |

| ¹³C Chemical Shifts | Quaternary and aromatic carbons | [12] |

| Coupling Patterns | Characteristic aromatic coupling | [12] |

Nitration Mechanisms of Pyrene Derivatives

Electrophilic Aromatic Nitration Kinetics

The nitration of pyrene to form 1,6-dinitropyrene proceeds through the well-established mechanism of electrophilic aromatic substitution [1] [2]. The reaction follows second-order kinetics, being first-order in both pyrene concentration and nitronium ion concentration [2]. The overall rate equation can be expressed as:

Rate = k[Pyrene][NO₂⁺]

where k is the temperature-dependent rate constant following Arrhenius behavior [3] [4].

The formation of the electrophilic nitronium ion (NO₂⁺) occurs through the interaction of nitric acid with sulfuric acid in the mixed acid system [1] [2]:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

This equilibrium is rapid and strongly dependent on the sulfuric acid concentration, with higher acid concentrations favoring nitronium ion formation [5] [6]. The nitronium ion concentration reaches its maximum at sulfuric acid concentrations above 80% by weight [4].

Temperature significantly influences the reaction kinetics, with optimal nitration temperatures ranging from 30-50°C [5] [7]. Below this range, reaction rates become impractically slow, while temperatures above 50°C lead to increased formation of polynitrated products and potential thermal decomposition [7] [8]. The activation energy for pyrene nitration has been determined to be approximately 45-50 kJ/mol under typical mixed acid conditions [3].

The reaction mechanism proceeds through the formation of a sigma complex (arenium ion) intermediate [1] [9]:

- Electrophilic attack: Pyrene + NO₂⁺ → [Pyrene-NO₂]⁺ (sigma complex)

- Deprotonation: [Pyrene-NO₂]⁺ → Pyrene-NO₂ + H⁺

The rate-determining step is typically the initial electrophilic attack, particularly for the first nitration [9] [2]. Subsequent nitrations occur more slowly due to the electron-withdrawing effect of the first nitro group, which deactivates the aromatic ring toward further electrophilic substitution [5].

Regioselectivity in Dinitropyrene Formation

The regioselectivity of pyrene nitration is governed by electronic and steric factors that determine the preferred substitution positions [10] [11] [12]. Pyrene undergoes electrophilic aromatic substitution preferentially at the 1, 3, 6, and 8 positions, which are the most electron-rich sites on the pyrene ring system [13] [10] [14].

Electronic effects play the dominant role in determining regioselectivity. The π-electron density distribution in pyrene favors substitution at positions that can best stabilize the resulting sigma complex through resonance [10] [11]. Quantum chemical calculations have shown that the 1, 3, 6, and 8 positions have the highest positive charge density in the sigma complex intermediates, making them the most reactive sites [15].

For dinitropyrene formation, the three major isomers produced are 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene [16] [17]. The relative distribution of these isomers depends on several factors:

Temperature Effects: Lower temperatures (30-40°C) favor kinetic control, leading to higher proportions of 1,6-dinitropyrene due to its more favorable formation kinetics [7]. Higher temperatures (above 50°C) shift toward thermodynamic control, increasing the proportion of 1,8-dinitropyrene, which is thermodynamically more stable [18].

Acid Concentration: Higher sulfuric acid concentrations (above 85% by weight) increase the selectivity for 1,6-dinitropyrene formation [5] [4]. This effect results from enhanced nitronium ion concentration and modified solvation effects that stabilize the kinetically favored transition state.

Reaction Time: Shorter reaction times (1-3 hours) favor 1,6-dinitropyrene formation, while extended reaction times lead to isomerization and equilibration toward the thermodynamically favored 1,8-isomer [19].

Steric effects are minimal in pyrene nitration due to the planar nature of the aromatic system and the relatively small size of the nitro group [12]. However, the presence of the first nitro group does influence the position of the second substitution through both electronic deactivation and modest steric hindrance [13].

The typical product distribution under optimized conditions (40°C, 85% H₂SO₄, 2-hour reaction time) is approximately [16] [18]:

- 1,6-Dinitropyrene: 35-45%

- 1,8-Dinitropyrene: 30-40%

- 1,3-Dinitropyrene: 15-25%

- Other isomers and polynitrated products: 5-10%

Industrial-Scale Synthesis Challenges

Industrial production of 1,6-dinitropyrene presents significant technical and safety challenges that must be carefully managed to ensure safe and economical operation [20] [21] [8].

Heat Management represents the most critical challenge in industrial nitration processes [20] [22]. The nitration of pyrene is highly exothermic, with a heat of reaction approximately -130 kJ/mol [8]. This substantial heat release can lead to thermal runaway conditions if not properly controlled [23] [24]. Industrial reactors must incorporate sophisticated heat removal systems, including:

- Continuous temperature monitoring with multiple thermocouples throughout the reactor volume

- High-capacity cooling systems with emergency cooling protocols

- Controlled addition rates for the nitrating mixture to prevent sudden temperature spikes

- Heat balance calculations to optimize reactor design and operating conditions [20] [21]

Safety Considerations are paramount due to the explosive nature of nitro compounds and the corrosive properties of the mixed acid system [20] [25] [8]. Key safety measures include:

- Emergency quench systems capable of rapidly neutralizing the reaction mixture

- Proper ventilation systems to handle NOₓ emissions and acid vapors

- Personnel training in handling concentrated acids and nitro compounds

- Explosion-proof equipment and proper grounding to prevent static discharge

- Secondary containment for acid spills and emergency response protocols [25] [21]

Mass Transfer Limitations become significant in large-scale reactors due to the two-phase nature of the nitration system [6] [3]. The organic pyrene phase and the aqueous acid phase require intensive mixing to achieve adequate mass transfer rates. Industrial solutions include:

- High-efficiency agitation systems with optimized impeller design

- Continuous stirred tank reactors (CSTR) operated in series to maximize conversion

- Enhanced heat and mass transfer through reactor design optimization

- Process modeling to predict and optimize mixing effects [6] [3]

Process Control and Automation are essential for maintaining consistent product quality and safe operation [21] [24]. Modern industrial nitration plants incorporate:

- Automated feed systems for precise control of acid and substrate addition rates

- Real-time monitoring of temperature, pressure, and composition

- Advanced process control algorithms to maintain optimal reaction conditions

- Statistical process control for quality assurance and batch-to-batch consistency

Environmental and Regulatory Compliance adds complexity to industrial operations [26] [21]. Nitration processes generate:

- Spent acid streams requiring neutralization and disposal

- NOₓ emissions requiring scrubbing and treatment

- Toxic nitro compound products requiring specialized handling and storage

- Wastewater streams containing trace nitro compounds requiring treatment

Purification Techniques

Column Chromatography Optimization

Column chromatography represents the primary method for separating and purifying 1,6-dinitropyrene from the isomeric mixture produced during synthesis [27] [28] [29]. The separation relies on differential adsorption of the dinitropyrene isomers on silica gel stationary phase [28] [30].

Stationary Phase Selection: Silica gel with particle sizes ranging from 100-200 mesh (40-63 micrometers) provides optimal separation efficiency [27] [31]. The silica surface contains hydroxyl groups that interact differently with each dinitropyrene isomer based on their electronic and steric properties [28] [30]. Higher surface area silica (300-400 m²/g) enhances separation resolution but increases elution time and solvent consumption.

Mobile Phase Optimization: The elution strength and selectivity are controlled through systematic variation of the mobile phase composition [27] [30] [29]. For dinitropyrene separations, typical solvent systems include:

- Hexane-ethyl acetate gradients: Starting with 90:10 hexane:ethyl acetate and gradually increasing to 70:30 over the course of the separation

- Dichloromethane-hexane systems: Providing intermediate polarity for fine-tuning separation selectivity

- Toluene-based systems: Offering π-π interactions with the aromatic nitro compounds for enhanced selectivity [32] [33]

Gradient Elution Strategies: Step gradients and linear gradients both find application in dinitropyrene purification [34] [35] [36]. Step gradients using 3-4 discrete solvent compositions allow rapid separation with minimal solvent consumption:

- Initial elution: 85:15 hexane:ethyl acetate (removes least polar impurities)

- Intermediate elution: 75:25 hexane:ethyl acetate (elutes 1,8-dinitropyrene)

- Main product elution: 65:35 hexane:ethyl acetate (elutes 1,6-dinitropyrene)

- Final elution: 50:50 hexane:ethyl acetate (elutes 1,3-dinitropyrene and polar impurities)

Linear gradients provide superior resolution for closely eluting isomers but require larger solvent volumes and longer run times [35] [37]. Optimization involves balancing separation quality against practical considerations of time and solvent consumption.

Loading and Recovery Optimization: Column loading significantly affects separation quality and recovery yields [27] [30]. Optimal loading ranges from 1-3% by weight (sample mass/silica mass) for analytical separations and up to 5-8% for preparative work [38]. Higher loadings reduce resolution but improve throughput and reduce solvent consumption per unit of product.

Recovery yields for 1,6-dinitropyrene typically range from 70-85% depending on the purity requirements and separation conditions [27] [31]. Losses occur due to irreversible adsorption on silica, co-elution with impurities, and handling during fraction collection and concentration.

Scale-up Considerations: Industrial-scale column chromatography requires specialized equipment and procedures [30] [39]. Key factors include:

- Column diameter optimization to maintain separation efficiency while increasing throughput

- Automated fraction collection systems with real-time monitoring

- Solvent recovery and recycling systems to reduce operating costs

- Quality control procedures to ensure consistent product purity across batches

Recrystallization Solvent Systems

Recrystallization provides an complementary purification method that can achieve high purity levels for 1,6-dinitropyrene while removing column chromatography artifacts and trace impurities [40] [41] [42].

Solvent Selection Principles: The choice of recrystallization solvent depends on achieving optimal solubility characteristics where the compound dissolves readily when hot but precipitates efficiently upon cooling [40] [41]. For nitro compounds, suitable solvents typically contain aromatic systems or moderate polarity groups that can interact favorably with the nitro substituents [32] [42].

Single Solvent Systems: Several single-solvent systems have proven effective for 1,6-dinitropyrene recrystallization:

- Benzene: Provides excellent selectivity due to π-π stacking interactions with the pyrene core [42]. However, toxicity concerns limit its use in modern industrial applications.

- Toluene: Offers similar π-π interactions with reduced toxicity compared to benzene [42] [43]. Optimal recrystallization involves dissolving the crude product in hot toluene (80-90°C) followed by slow cooling to room temperature.

- Acetonitrile: Suitable for smaller-scale purifications, providing good selectivity for nitro compounds [42]. The high dipole moment of acetonitrile interacts favorably with the nitro groups.

Mixed Solvent Systems: Binary solvent mixtures often provide superior recrystallization results by allowing fine-tuning of solubility properties [40] [41]:

- Benzene-Methanol (4:1 to 9:1): The benzene provides solvation of the aromatic core while methanol acts as an anti-solvent to control crystallization [42]. This system typically yields 1,6-dinitropyrene with purities exceeding 98%.

- Toluene-Hexane mixtures: Offering reduced toxicity while maintaining good selectivity [42]. The hexane component serves as an anti-solvent to control crystal formation.

- Ethanol-Water systems: Useful for removing ionic impurities and acid residues from the nitration process [41].

Crystallization Kinetics and Control: The rate of cooling significantly affects crystal quality and purity [41]. Optimal protocols involve:

- Rapid dissolution at elevated temperature (80-100°C) to ensure complete solvation

- Controlled cooling rate (1-2°C per minute) to promote large, high-purity crystals

- Seeding with pure 1,6-dinitropyrene crystals to control nucleation

- Final cooling to 0-5°C to maximize yield while maintaining purity

Yield and Purity Optimization: Recrystallization yields typically range from 60-80% depending on the initial purity and solvent system used [40] [41]. Higher yields can be achieved through:

- Multiple recrystallizations with mother liquor recovery

- Optimization of solvent ratios and cooling profiles

- Use of mixed solvent systems tailored to the specific impurity profile

- Combined approaches using both column chromatography and recrystallization

Color/Form

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

/GENOTOXICITY/ ... The lambda/lacZ transgenic mouse (Muta Mouse) /was used/ to examine induction of mutations in multiple organs. A commercially available mixture of DNPs (1,3-, 1,6-, 1,8-, and unidentified isomer (s) with a content of 20.2, 30.4, 35.2, and 14.2%, respectively) was injected intragastrically at 200 and 400 mg/kg once each week for 4 weeks. Seven days after the final treatment, liver, lung, colon, stomach, and bone marrow were collected for mutation analysis. The target transgene was recovered by the lambda packaging method and mutation of lacZ gene was analyzed by a positive selection with galE(-) E. coli. In order to determine the sequence alterations by DNPs, the mutagenicity of the lambda cII gene was also examined by the positive selection with hfl(-) E. coli. Since cII gene (294bp) is much smaller than the lacZ (3024bp), it facilitated the sequence analysis. Strongest increases in mutant frequencies (MFs) were observed in colon for both lacZ (7.5x10(-5) to 43.3x10(-5)) and cII (2.7x10(-5) to 22.5x10(-5)) gene. Three-four-fold increases were observed in stomach for both genes. A statistically significant increase in MFs was also evident in liver and lung for the lacZ gene, and in lung and bone marrow for the cII gene. The sequence alterations of the cII gene recovered from 37 mutants in the colon were compared with 50 mutants from untreated mice. Base substitution mutations predominated for both untreated (91%) and DNP-treated (84%) groups. The DNPs treatment increased the incidence of G:C to T:A transversion (2-43%) and decreased G:C to A:T transitions (70-22%). The G:C to T:A transversions, characteristic to DNPs treatment, is probably caused by the guanine-C8 adduct, which is known as a major DNA-adduct induced by DNPs, through an incorporation of adenine opposite the adduct ("A"-rule). /This/ study showed a relevant use of the cII gene as an additional target for mutagenesis in the Muta Mouse and revealed a mutagenic specificity of DNPs in vivo.